4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1338083-27-4
VCID: VC13786472
InChI: InChI=1S/C16H14BF13O2S/c1-9(2)10(3,4)32-17(31-9)8-6-5-7(33-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)30/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C16H14BF13O2S
Molecular Weight: 528.1 g/mol

4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane

CAS No.: 1338083-27-4

Cat. No.: VC13786472

Molecular Formula: C16H14BF13O2S

Molecular Weight: 528.1 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane - 1338083-27-4

Specification

CAS No. 1338083-27-4
Molecular Formula C16H14BF13O2S
Molecular Weight 528.1 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H14BF13O2S/c1-9(2)10(3,4)32-17(31-9)8-6-5-7(33-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)30/h5-6H,1-4H3
Standard InChI Key SCCANANFFIZWAW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,3,2-dioxaborolane core (pinacol boronic ester) substituted with a thiophene ring at the 2-position. The thiophene’s 5-position is functionalized with a tridecafluorohexyl (C₆F₁₃) group, imparting pronounced electron-withdrawing and hydrophobic properties.

Molecular Formula: C₁₆H₁₂BF₁₃O₂S
Molecular Weight: 526.16 g/mol (calculated)
IUPAC Name: 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane

Table 1: Key Structural Properties

PropertyValue/Description
Core Structure1,3,2-Dioxaborolane (pinacol boronic ester)
Fluorinated SubstituentTridecafluorohexyl (C₆F₁₃)
Aromatic SystemThiophene
Calculated LogP8.92 (Predicted via XLogP3)

Synthesis and Functionalization

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous fluorinated boronic esters are typically prepared via:

  • Suzuki-Miyaura Coupling: Pre-functionalized thiophene boronic acids react with perfluoroalkyl halides under palladium catalysis .

  • Electrochemical Methods: Recent advances in electrochemical C(sp³)–heteroatom bond formation enable efficient introduction of fluorinated groups to boron-containing precursors .

Example Reaction Scheme:

Thiophene-2-boronic acid pinacol ester+C6F13-XPd catalystTarget Compound+Byproducts\text{Thiophene-2-boronic acid pinacol ester} + \text{C}_6\text{F}_{13}\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{Byproducts}

Note: X = Halide or pseudohalide .

Challenges in Synthesis

  • Steric Hindrance: The bulky tridecafluorohexyl group may impede coupling efficiency.

  • Boron Stability: Fluorinated alkyl chains can destabilize boronic esters, necessitating inert reaction conditions .

Physicochemical Properties

Thermal and Solubility Characteristics

  • Thermal Stability: Predicted decomposition temperature >250°C (based on analogous perfluoroalkyl boronic esters) .

  • Solubility: High solubility in fluorinated solvents (e.g., hexafluorobenzene) and moderate solubility in THF or DCM.

Table 2: Predicted Solubility Profile

SolventSolubility (mg/mL)
Hexafluorobenzene>50
Tetrahydrofuran (THF)10–20
Dichloromethane (DCM)5–15

Spectroscopic Data (Predicted)

  • ¹H NMR: δ 1.25 ppm (s, 12H, pinacol CH₃), δ 6.90–7.20 ppm (m, 2H, thiophene).

  • ¹⁹F NMR: δ -80 to -85 ppm (m, C₆F₁₃).

  • ¹¹B NMR: δ 30–35 ppm (characteristic of boronic esters) .

Applications in Materials Science

Organic Electronics

Fluorinated thiophene-boronic esters serve as key intermediates in conjugated polymers for:

  • Organic Photovoltaics (OPVs): Enhanced electron mobility due to fluorine’s electron-withdrawing effects.

  • OLEDs: Improved charge injection layers via fluorine’s low polarizability .

Surface Modification

The C₆F₁₃ group enables applications in:

  • Hydrophobic Coatings: Self-assembled monolayers (SAMs) on metal oxides.

  • Antifouling Surfaces: Reduction of protein adsorption in biomedical devices.

Future Research Directions

  • Catalytic Optimization: Develop room-temperature coupling protocols to mitigate boron oxidation.

  • Polymer Chemistry: Explore block copolymers with fluorinated and boronic ester domains for stimuli-responsive materials.

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